

A Preliminary Investigation into the Bioactivity of Odevixibat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Odevixibat-d5		
Cat. No.:	B12366386	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, sold under the brand name Bylvay, is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is a non-systemic drug that acts locally in the distal ileum to reduce the reabsorption of bile acids, offering a targeted therapeutic approach for cholestatic liver diseases.[3][4][5] Developed by Albireo Pharma, it was first approved in 2021 for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[2][6] This guide provides a technical overview of the bioactivity of Odevixibat, focusing on its mechanism of action, experimental evaluation, and key quantitative data.

A note on **Odevixibat-d5**: This document focuses on the bioactivity of Odevixibat. Deuterated analogues, such as **Odevixibat-d5**, are typically synthesized for use as internal standards in analytical methods, like mass spectrometry, to support pharmacokinetic studies. The deuterium labeling is not intended to alter the molecule's primary biological activity; therefore, the data presented for Odevixibat is directly relevant to the bioactivity of its deuterated form.

Mechanism of Action: Interrupting Enterohepatic Circulation

Odevixibat's therapeutic effect is centered on its ability to reversibly inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or



SLC10A2).[1][7][8]

Under normal physiological conditions, approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal vein.[4][7] This process is known as enterohepatic circulation. In cholestatic diseases like PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream, causing severe pruritus and progressive liver damage.[7]

Odevixibat acts locally in the gut to block this reabsorption pathway.[3][9] This targeted inhibition leads to several downstream effects:

- Increased Fecal Bile Acid Excretion: By preventing reuptake, Odevixibat diverts bile acids for excretion in the feces.[3][7]
- Reduction of the Bile Acid Pool: The disruption of enterohepatic circulation decreases the overall size of the bile acid pool.[3]
- Lowered Serum Bile Acid (sBA) Levels: Consequently, the concentration of toxic bile acids in the bloodstream is reduced, which is believed to be the primary mechanism for the alleviation of pruritus.[3][7]
- Modulation of FXR Signaling: Reduced bile acid return to the liver may decrease the stimulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis. This can lead to a reduction in the feedback inhibition of bile acid production.[1]

Diagram 1. Mechanism of Action of Odevixibat.

Experimental Protocols for Bioactivity Assessment

The bioactivity and clinical efficacy of Odevixibat were primarily established through the PEDFIC 1 (NCT03566238) and PEDFIC 2 (NCT03659916) clinical trials. The protocol for the pivotal PEDFIC 1 study is detailed below.

PEDFIC 1 (NCT03566238) Phase 3 Trial Protocol

• Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Odevixibat in children with PFIC.[5][10]

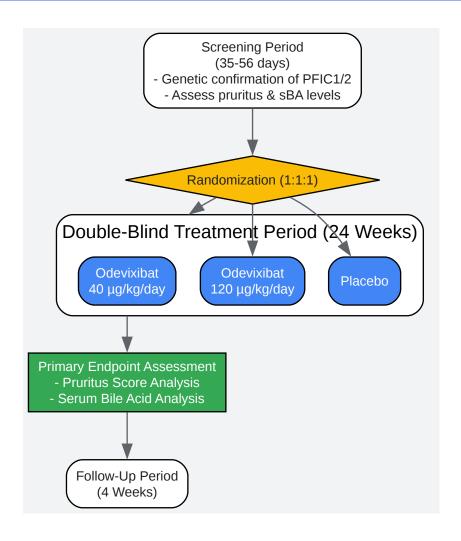
Foundational & Exploratory





- Patient Population: The study enrolled 62 patients meeting the following criteria:[5][11]
 - Age: 6 months to 18 years.
 - Diagnosis: Genetically confirmed PFIC type 1 or type 2.
 - Clinical Signs: History of significant pruritus and elevated baseline serum bile acids (>100 µmol/L).[5]
- Treatment and Dosing: Patients were randomized in a 1:1:1 ratio to one of three arms for 24 weeks:[10][11]
 - Odevixibat Low Dose: 40 μg/kg/day, administered orally.
 - Odevixibat High Dose: 120 μg/kg/day, administered orally.
 - o Placebo: Administered orally.
- Primary Efficacy Endpoints: The trial had two primary endpoints to meet different regulatory requirements:
 - Pruritus Assessment (U.S. FDA): The proportion of positive pruritus assessments (PPAs), defined as a caregiver-observed scratching score of 0 (no scratching) or 1 (a little scratching) on a 0-4 ordinal scale recorded in an electronic diary.[5]
 - Serum Bile Acid (sBA) Response (EMA): The proportion of patients achieving a ≥70% reduction in sBA from baseline or reaching an sBA level of ≤70 μmol/L.
- Method of Assessment:
 - sBA Measurement: Serum bile acid levels were quantified at a central laboratory using a validated commercial enzyme cycling assay.[12]
 - Pruritus Measurement: Caregivers recorded the severity of the patient's scratching twice daily using the 5-point Observer-Reported Outcome (ObsRO) scale.[5]





Click to download full resolution via product page

Diagram 2. Simplified Workflow of the PEDFIC 1 Clinical Trial.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from clinical and preclinical investigations of Odevixibat.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Levels

Daily Dose	Duration	Effect on Bile Acid AUC*	Citation(s)
1.5 mg	-	43% reduction	[6][8]
3.0 mg	1 week	56% reduction	[6][8]



Area Under the Curve, a measure of drug exposure over time.

Table 2: Clinical Efficacy in PFIC (24-Week PEDFIC 1 Trial)

Endpoint	Placebo (n=20)	Odevixibat (40 & 120 µg/kg/day combined)	P-value	Citation(s)
Pruritus Assessment				
Positive Pruritus Assessments	28.7%	53.5%	0.004	[13]
Clinically Meaningful Improvement*	10.5%	42.9%	-	
Serum Bile Acid (sBA) Response				
Mean Change in sBA (μmol/L)	+13.1	-114.3	-	
% Responders (≥70% sBA reduction)	0%	33.3%	0.003	[13]

Defined as a drop in pruritus score of ≥1.0 point on a 0-4 scale.

Table 3: Pharmacokinetic Parameters of Odevixibat



Parameter	Value	Condition	Citation(s)
Systemic Absorption	Minimal	Oral Administration	[3][5]
Peak Plasma Conc. (Cmax)	0.47 ng/mL	Healthy adults, single 7.2 mg dose	[1]
Area Under Curve (AUC)	2.19 ng·hr/mL	Healthy adults, single 7.2 mg dose	[1]
Plasma Concentration Range	0.06 - 0.72 ng/mL	Pediatric patients (6mo - 17yr)	[1]

| Primary Elimination Route | Feces | >97% as unchanged drug |[1] |

Table 4: Common Treatment-Emergent Adverse Events (PEDFIC 1 Trial)

Adverse Event	Placebo (n=20)	Odevixibat (40 μg/kg/day, n=23)	Odevixibat (120 µg/kg/day, n=19)	Citation(s)
Diarrhea / Frequent Bowel Movements	10% (2 patients)	39% (9 patients)	21% (4 patients)	[5][11]
Fever	25% (5 patients)	29% (approx. 7 patients)	29% (approx. 6 patients)	[10]
Abdominal Pain	-	Common	Common	[1]

| Elevated Liver Enzymes | - | Reported, may require dose adjustment | Reported, may require dose adjustment |[5] |

Conclusion

Odevixibat demonstrates a well-defined and highly targeted bioactivity profile. By selectively inhibiting the ileal bile acid transporter, it effectively interrupts the enterohepatic circulation of



bile acids, leading to a significant reduction in serum bile acid levels and a corresponding improvement in the debilitating pruritus associated with PFIC.[13] Clinical data from robust, placebo-controlled trials confirm its efficacy and establish a manageable safety profile, with the most common adverse events being gastrointestinal in nature.[10][11] As a non-systemic, gut-restricted therapy, Odevixibat represents a significant pharmacological advancement for patients with cholestatic liver diseases.[9] Ongoing research continues to explore its utility in other related conditions, such as Alagille syndrome and biliary atresia.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Odevixibat Wikipedia [en.wikipedia.org]
- 2. Odevixibat: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 4. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 5. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 8. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis -PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]



- 13. Manufacturers report that odevixibat meets primary endpoint in phase 3 trial investigating use in progressive familial intrahepatic cholestasis | Medicines Awareness Service [medicinesresources.nhs.uk]
- To cite this document: BenchChem. [A Preliminary Investigation into the Bioactivity of Odevixibat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366386#preliminary-investigation-of-odevixibat-d5-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com